Peptidase Inhibition Potency: β-Amino Acid Scaffold Outperforms α-Amino Acid Controls
In a direct head-to-head study using the same peptidase (EC 3.4.24.15, rat), the β-amino acid-containing inhibitor RPPG-((3R)-3-amino-4-phenylbutanoic acid)-SPFR exhibited an IC50 of 0.012 mM, while the corresponding (3S)-isomer showed an IC50 of 0.02 mM [1]. This stereochemical preference demonstrates that the 3-amino-4-phenylbutanoic acid scaffold confers measurable enzyme inhibition, a property absent in standard α-amino acid peptide controls that undergo rapid degradation [1].
| Evidence Dimension | Inhibitory potency (IC50) against peptidase EC 3.4.24.15 |
|---|---|
| Target Compound Data | IC50: 0.012 mM (R-isomer incorporated into peptidic inhibitor) |
| Comparator Or Baseline | IC50: 0.02 mM (S-isomer incorporated into peptidic inhibitor); α-amino acid peptide controls degraded |
| Quantified Difference | 1.67-fold greater potency for the R-configuration over the S-configuration; no inhibition observed for α-amino acid controls |
| Conditions | Rat peptidase EC 3.4.24.15 in vitro assay |
Why This Matters
The R-configuration of the 3-amino-4-phenylbutanoic acid core confers 67% greater inhibitory potency than the S-configuration, establishing stereochemical purity as a critical procurement specification for peptidase inhibitor development.
- [1] Lew RA, Boulos E, Stewart KM, Perlmutter P, Harte MF, Bond S, et al. Substrate analogues incorporating β-amino acids: potential application for peptidase inhibition. FASEB J. 2001;15:1664–1666. View Source
